molecular formula C3H8N3O5P B1194262 Phosphoguanidinoacetate CAS No. 5115-19-5

Phosphoguanidinoacetate

Numéro de catalogue: B1194262
Numéro CAS: 5115-19-5
Poids moléculaire: 197.09 g/mol
Clé InChI: UUZLOPBEONRDRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).

Applications De Recherche Scientifique

Biochemical Properties

Phosphoguanidinoacetate is characterized by its structural similarity to phosphocreatine, a key energy buffer in muscle and brain tissues. It serves as an important substrate in high-energy phosphate transfer reactions, particularly in conditions where creatine is deficient. The compound's ability to participate in metabolic pathways makes it a subject of interest for understanding energy homeostasis in various biological systems.

Physiological Relevance

  • Energy Metabolism :
    • This compound has been shown to partly compensate for the lack of phosphocreatine in skeletal muscle during ischemic stress. In studies involving GAMT knockout mice (which lack guanidinoacetate methyltransferase), this compound levels increased significantly, indicating its role as an alternative energy source under conditions of creatine deficiency .
  • Creatine Deficiency Syndromes :
    • The compound is particularly relevant in the study of creatine deficiency syndromes, such as those resulting from GAMT deficiency. These conditions lead to elevated levels of guanidino compounds, including this compound, which are associated with metabolic disturbances and neurological deficits .

Case Studies

  • GAMT Knockout Mouse Model :
    • In a study utilizing GAMT knockout mice, researchers observed that despite the absence of creatine, these mice could utilize this compound for high-energy phosphate transfer during ischemic events. The recovery rate of this compound after ischemia was notably reduced compared to that of wild-type mice's phosphocreatine recovery .
  • Biochemical Adaptations :
    • Another study highlighted that GAMT deficiency leads to significant alterations in guanidino compound levels within the brain and skeletal muscle. The increased levels of this compound were linked to adaptations that may mitigate some effects of energy depletion but also contributed to increased oxidative stress and altered enzyme activities .

Data Tables

Study Model Findings Key Measurements
Study 1GAMT Knockout MiceIncreased use of this compound during ischemia31P MR spectroscopy showed elevated PGua levels
Study 2Biochemical AnalysisAltered guanidino compound levels correlated with metabolic dysfunctionElevated GAA and PGua levels; decreased antioxidant defenses

Therapeutic Implications

The findings surrounding this compound suggest potential therapeutic avenues for conditions associated with impaired energy metabolism. By understanding how this compound functions as a substitute for phosphocreatine, researchers may develop strategies to enhance energy availability in tissues affected by creatine deficiencies or other metabolic disorders.

Propriétés

Numéro CAS

5115-19-5

Formule moléculaire

C3H8N3O5P

Poids moléculaire

197.09 g/mol

Nom IUPAC

2-[[amino-(phosphonoamino)methylidene]amino]acetic acid

InChI

InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)

Clé InChI

UUZLOPBEONRDRY-UHFFFAOYSA-N

SMILES

C(C(=O)O)N=C(N)NP(=O)(O)O

SMILES canonique

C(C(=O)O)N=C(N)NP(=O)(O)O

Key on ui other cas no.

5115-19-5

Description physique

Solid

Synonymes

phosphoglycocyamine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoguanidinoacetate
Reactant of Route 2
Phosphoguanidinoacetate
Reactant of Route 3
Reactant of Route 3
Phosphoguanidinoacetate
Reactant of Route 4
Phosphoguanidinoacetate
Reactant of Route 5
Phosphoguanidinoacetate
Reactant of Route 6
Phosphoguanidinoacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.